Methyl 3-bromo-4-(difluoromethoxy)benzoate
Overview
Description
Methyl 3-bromo-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H7BrF2O3 and a molecular weight of 281.05 g/mol . It is a white crystalline solid with a melting point of 98-99°C. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-(difluoromethoxy)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 4-(difluoromethoxy)benzoate using bromine in the presence of a catalyst . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods: For industrial production, the preparation method involves high conversion rates, simple post-treatment, high product yield, and high product purity . The process is suitable for large-scale production and involves similar reaction conditions as the laboratory synthesis but optimized for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Major Products:
Substitution: Formation of methyl 4-(difluoromethoxy)benzoate.
Reduction: Formation of 3-bromo-4-(difluoromethoxy)benzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-4-(difluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
Methyl 3-bromo-4-(difluoromethoxy)benzoate can be compared with other similar compounds such as methyl 4-bromo-3-methylbenzoate and methyl 4-(bromomethyl)benzoate These compounds share similar structural features but differ in their functional groups and chemical properties
Comparison with Similar Compounds
- Methyl 4-bromo-3-methylbenzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 3-bromo-4-(methoxymethoxy)benzoate
Properties
IUPAC Name |
methyl 3-bromo-4-(difluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVLQGBDVHMHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596204 | |
Record name | Methyl 3-bromo-4-(difluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200956-56-5 | |
Record name | Benzoic acid, 3-bromo-4-(difluoromethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200956-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-4-(difluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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